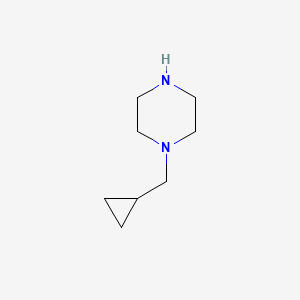

1-(Cyclopropylmethyl)piperazine

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

1-(cyclopropylmethyl)piperazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H16N2/c1-2-8(1)7-10-5-3-9-4-6-10/h8-9H,1-7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IVLIBVDZIYFXBZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1CN2CCNCC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H16N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80359487 | |

| Record name | 1-(Cyclopropylmethyl)piperazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80359487 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

140.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

57184-25-5 | |

| Record name | 1-(Cyclopropylmethyl)piperazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80359487 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-(Cyclopropylmethyl)piperazine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Physicochemical Properties of 1-(Cyclopropylmethyl)piperazine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties of 1-(Cyclopropylmethyl)piperazine, a key intermediate in organic synthesis and pharmaceutical development.[1] The information herein is intended to support research and development activities by providing essential data and standardized experimental methodologies.

Core Physicochemical Data

The fundamental physicochemical properties of this compound are summarized in the table below. These parameters are critical for understanding the compound's behavior in various chemical and biological systems.

| Property | Value | Source(s) |

| CAS Number | 57184-25-5 | [1][2][3][4] |

| IUPAC Name | This compound | [1][3] |

| Synonyms | N-(Cyclopropylmethyl)piperazine | [1][4] |

| Molecular Formula | C₈H₁₆N₂ | [1][2][3][4] |

| Molecular Weight | 140.23 g/mol | [1][3][4] |

| Physical Form | Liquid | [4] |

| Boiling Point | 208.5 °C at 760 mmHg68 °C at 3.5 mmHg | [2][4][5] |

| Density | 1.0 ± 0.1 g/cm³0.943 g/mL at 25 °C | [2][4] |

| pKa (Predicted) | 9.25 ± 0.10 | [4] |

| Flash Point | 85.7 ± 9.4 °C77 °C171 °F | [2][4][5] |

| Solubility | Piperazine, a related compound, is soluble in water and glycerol.[6] Specific quantitative solubility data for this compound is not readily available. |

Experimental Protocols for Physicochemical Property Determination

The following sections detail standardized methodologies for determining the key physicochemical properties of a compound like this compound.

The boiling point is a fundamental physical property that can be used to identify and assess the purity of a liquid compound.[7] A common method for its determination is the capillary method.[7]

Protocol: Capillary Method

-

Sample Preparation: A small amount (2-3 mL) of this compound is placed into a clean, empty test tube.

-

Apparatus Setup: A capillary tube, sealed at one end, is inverted and placed into the test tube containing the sample.[8] The test tube is then attached to a thermometer.

-

Heating: The apparatus is heated in a controlled manner, often using a paraffin oil bath or an aluminum block, to ensure uniform heat distribution.[8]

-

Observation: As the temperature rises, a continuous stream of bubbles will emerge from the open end of the capillary tube.[9] Heating is then discontinued.

-

Boiling Point Determination: The temperature is carefully monitored as the liquid cools. The boiling point is the temperature at which the liquid begins to enter the capillary tube.[7][9] This occurs when the vapor pressure of the sample equals the atmospheric pressure.[7]

Density is a measure of mass per unit volume and is a useful property for substance characterization. The pycnometer method is a precise technique for determining the density of liquids.[10]

Protocol: Pycnometer Method

-

Pycnometer Preparation: A clean, dry pycnometer of a known volume is weighed accurately.

-

Sample Measurement: The pycnometer is filled with this compound, ensuring no air bubbles are present.

-

Weighing: The filled pycnometer is weighed again.

-

Calculation: The mass of the this compound is determined by subtracting the mass of the empty pycnometer from the mass of the filled pycnometer. The density is then calculated by dividing the mass of the sample by the known volume of the pycnometer.[10]

The pKa value indicates the strength of an acid or base. Potentiometric titration is a widely used and accurate method for pKa determination.[11][12]

Protocol: Potentiometric Titration

-

Solution Preparation: A solution of this compound of known concentration is prepared in water.

-

Titration Setup: A pH electrode is immersed in the solution, and the solution is stirred continuously.[13]

-

Titration: A standardized solution of a strong acid (e.g., HCl) is added in small, precise increments from a burette.[13]

-

Data Collection: The pH of the solution is recorded after each addition of the titrant.

-

Data Analysis: A titration curve is generated by plotting the pH versus the volume of titrant added. The equivalence point is identified as the point of the steepest slope on the curve.[12]

-

pKa Calculation: According to the Henderson-Hasselbalch equation, the pH at the half-equivalence point is equal to the pKa of the weak base.[13]

Solubility is the maximum amount of a solute that can be dissolved in a solvent at a specific temperature.[14] The shake-flask method is a traditional and reliable technique for determining equilibrium solubility.[15]

Protocol: Shake-Flask Method

-

Sample Preparation: An excess amount of this compound is added to a known volume of the desired solvent (e.g., water) in a flask.[15]

-

Equilibration: The flask is sealed and agitated (e.g., shaken or stirred) at a constant temperature for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.[15]

-

Phase Separation: The mixture is allowed to stand, or is centrifuged, to separate the undissolved solid from the saturated solution.

-

Sample Analysis: A sample of the clear, saturated supernatant is carefully removed.

-

Concentration Determination: The concentration of this compound in the sample is determined using a suitable analytical method, such as HPLC or UV-Vis spectroscopy. This concentration represents the solubility of the compound in the solvent at that temperature.

Logical Workflow for Physicochemical Characterization

The following diagram illustrates a logical workflow for the comprehensive physicochemical characterization of a chemical compound.

Caption: Workflow for the physicochemical characterization of a chemical compound.

References

- 1. This compound- 57184-25-5 [ganeshremedies.com]

- 2. This compound | CAS#:57184-25-5 | Chemsrc [chemsrc.com]

- 3. This compound | C8H16N2 | CID 965875 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. This compound | 57184-25-5 [chemicalbook.com]

- 5. This compound | 57184-25-5 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 6. Piperazine compounds [m.chemicalbook.com]

- 7. Video: Boiling Points - Concept [jove.com]

- 8. byjus.com [byjus.com]

- 9. uomus.edu.iq [uomus.edu.iq]

- 10. mt.com [mt.com]

- 11. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]

- 12. APPENDIX A: MEASUREMENT OF ACIDITY (pKA) - ECETOC [ecetoc.org]

- 13. youtube.com [youtube.com]

- 14. Measuring Solubility | Secondaire | Alloprof [alloprof.qc.ca]

- 15. lup.lub.lu.se [lup.lub.lu.se]

An In-depth Technical Guide to the Spectral Analysis of 1-(Cyclopropylmethyl)piperazine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the spectral data for 1-(Cyclopropylmethyl)piperazine, a key intermediate in the synthesis of various pharmaceutical compounds, including the Polo-like kinase 1 (PLK1) inhibitor, Volasertib. This document outlines predicted spectral data, detailed experimental protocols for acquiring such data, and relevant biological pathway visualizations to offer a complete analytical picture for researchers in drug development and related fields.

While specific, publicly available experimental raw spectral data for this compound is limited, this guide furnishes predicted data based on the compound's structure and spectral data from analogous piperazine derivatives. These predictions serve as a robust reference for spectral identification and characterization.

Data Presentation: Predicted Spectral Data

The following tables summarize the predicted quantitative spectral data for this compound.

Table 1: Predicted ¹H NMR Spectral Data

| Protons | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H-2', H-6' | ~2.85 | t | 5.1 |

| H-3', H-5' | ~2.45 | t | 5.1 |

| H-7' | ~2.25 | d | 6.8 |

| H-1" | ~0.85 | m | - |

| H-2", H-3" (cis) | ~0.45 | m | - |

| H-2", H-3" (trans) | ~0.05 | m | - |

| NH | ~1.80 | s (broad) | - |

Solvent: CDCl₃, Reference: TMS at 0.00 ppm.

Table 2: Predicted ¹³C NMR Spectral Data

| Carbon | Chemical Shift (δ, ppm) |

| C-2', C-6' | ~54.5 |

| C-3', C-5' | ~46.0 |

| C-7' | ~62.0 |

| C-1" | ~10.0 |

| C-2", C-3" | ~4.0 |

Solvent: CDCl₃, Reference: CDCl₃ at 77.16 ppm.

Table 3: Predicted Mass Spectrometry Data (Electron Ionization)

| m/z | Relative Intensity (%) | Proposed Fragment |

| 140 | 30 | [M]⁺ |

| 99 | 100 | [M - C₃H₅]⁺ |

| 85 | 40 | [C₅H₁₁N₂]⁺ |

| 56 | 80 | [C₃H₆N]⁺ |

| 42 | 60 | [C₂H₄N]⁺ |

Table 4: Predicted Infrared (IR) Spectroscopy Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3280 - 3350 | Medium, Broad | N-H Stretch |

| 2920 - 2980 | Strong | C-H Stretch (Aliphatic) |

| 2800 - 2850 | Strong | C-H Stretch (Aliphatic) |

| 1440 - 1470 | Medium | C-H Bend (Scissoring) |

| 1280 - 1320 | Medium | C-N Stretch |

| 1020 - 1080 | Medium | C-C Stretch (Cyclopropyl) |

Experimental Protocols

Detailed methodologies for acquiring the spectral data are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Approximately 10-20 mg of this compound is dissolved in 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% (v/v) tetramethylsilane (TMS) as an internal standard. The solution is transferred to a 5 mm NMR tube.

-

¹H NMR Spectroscopy:

-

Instrument: Bruker Avance III 400 MHz spectrometer (or equivalent).

-

Parameters:

-

Pulse Program: zg30

-

Number of Scans: 16

-

Acquisition Time: 4.08 seconds

-

Relaxation Delay: 1.0 second

-

Spectral Width: 20 ppm

-

-

-

¹³C NMR Spectroscopy:

-

Instrument: Bruker Avance III 100 MHz spectrometer (or equivalent).

-

Parameters:

-

Pulse Program: zgpg30 (proton-decoupled)

-

Number of Scans: 1024

-

Acquisition Time: 1.36 seconds

-

Relaxation Delay: 2.0 seconds

-

Spectral Width: 240 ppm

-

-

Mass Spectrometry (MS)

-

Sample Preparation: A dilute solution of this compound is prepared in methanol (1 mg/mL).

-

Instrumentation:

-

Technique: Electron Ionization (EI)

-

Instrument: Agilent 7890B GC coupled to a 5977A MSD (or equivalent).

-

Parameters:

-

Ionization Energy: 70 eV

-

Source Temperature: 230 °C

-

Quadrupole Temperature: 150 °C

-

Mass Range: 30-300 amu

-

-

Infrared (IR) Spectroscopy

-

Sample Preparation: A thin film of neat this compound is placed between two sodium chloride (NaCl) or potassium bromide (KBr) plates.

-

Instrumentation:

-

Technique: Fourier-Transform Infrared (FT-IR) Spectroscopy

-

Instrument: PerkinElmer Spectrum Two FT-IR spectrometer (or equivalent) with a universal ATR accessory.

-

Parameters:

-

Spectral Range: 4000-400 cm⁻¹

-

Resolution: 4 cm⁻¹

-

Number of Scans: 16

-

-

Mandatory Visualizations

As this compound is a crucial intermediate for the synthesis of Volasertib, a PLK1 inhibitor, the following diagrams illustrate the relevant biological pathways affected by Volasertib.

Experimental Workflow for Spectral Analysis

Caption: Workflow for the comprehensive spectral analysis of this compound.

Signaling Pathway of Volasertib (PLK1 Inhibition)

Technical Guide: Spectroscopic Analysis of 1-(Cyclopropylmethyl)piperazine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the expected Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) data for the compound 1-(Cyclopropylmethyl)piperazine. Due to the limited availability of public experimental spectra for this specific molecule, this guide presents predicted data based on established principles of spectroscopy and analysis of similar chemical structures. It also includes detailed experimental protocols for acquiring such data and logical workflows for spectral interpretation.

Compound Overview

This compound is a piperazine derivative characterized by a cyclopropylmethyl group attached to one of the nitrogen atoms of the piperazine ring. Its chemical structure is foundational in the synthesis of various pharmaceutical compounds.

Predicted NMR Spectroscopic Data

The following tables summarize the predicted ¹H and ¹³C NMR chemical shifts for this compound. These predictions are based on the analysis of substituent effects and comparison with known spectra of related piperazine and cyclopropane-containing molecules. The numbering convention used for the assignments is illustrated in the figure below.

Table 1: Predicted ¹H NMR Data

| Protons | Predicted Chemical Shift (ppm) | Multiplicity | Integration |

| H-2', H-6' | ~ 2.7 - 2.9 | Multiplet | 4H |

| H-3', H-5' | ~ 2.4 - 2.6 | Multiplet | 4H |

| H-1 | ~ 2.3 - 2.5 | Doublet | 2H |

| H-2 | ~ 0.8 - 1.0 | Multiplet | 1H |

| H-3, H-3'' | ~ 0.4 - 0.6 | Multiplet | 2H |

| H-4, H-4'' | ~ 0.1 - 0.3 | Multiplet | 2H |

| NH | ~ 1.5 - 2.5 | Broad Singlet | 1H |

Table 2: Predicted ¹³C NMR Data

| Carbon Atom | Predicted Chemical Shift (ppm) |

| C-2', C-6' | ~ 54 - 56 |

| C-3', C-5' | ~ 45 - 47 |

| C-1 | ~ 62 - 65 |

| C-2 | ~ 10 - 12 |

| C-3, C-4 | ~ 3 - 5 |

Expected Mass Spectrometry Data

Mass spectrometry of this compound is expected to show a molecular ion peak corresponding to its molecular weight. The fragmentation pattern will likely involve cleavage of the cyclopropylmethyl group and fragmentation of the piperazine ring.

Table 3: Expected Mass Spectrum Fragmentation

| m/z | Proposed Fragment |

| 140 | [M]⁺ (Molecular Ion) |

| 125 | [M - CH₃]⁺ |

| 99 | [M - C₃H₅]⁺ |

| 85 | [Piperazine ring fragment]⁺ |

| 56 | [C₄H₈]⁺ (from piperazine ring) |

| 41 | [C₃H₅]⁺ (Cyclopropyl fragment) |

Experimental Protocols

Nuclear Magnetic Resonance (NMR) Spectroscopy

A general protocol for acquiring high-quality ¹H and ¹³C NMR spectra of this compound is as follows:

-

Sample Preparation:

-

Dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, D₂O, or DMSO-d₆).

-

Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing (0 ppm).

-

Transfer the solution to a 5 mm NMR tube.

-

-

Instrument Setup (for a 400 MHz Spectrometer):

-

Insert the sample into the spectrometer.

-

Lock the spectrometer on the deuterium signal of the solvent.

-

Shim the magnetic field to achieve optimal homogeneity.

-

Tune and match the probe for both ¹H and ¹³C frequencies.

-

-

¹H NMR Acquisition:

-

Acquire a single-pulse ¹H spectrum.

-

Typical parameters:

-

Pulse width: 30-45 degrees

-

Spectral width: 10-12 ppm

-

Acquisition time: 2-4 seconds

-

Relaxation delay: 2-5 seconds

-

Number of scans: 8-16

-

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C spectrum.

-

Typical parameters:

-

Pulse width: 30 degrees

-

Spectral width: 200-220 ppm

-

Acquisition time: 1-2 seconds

-

Relaxation delay: 2-5 seconds

-

Number of scans: 1024-4096 (due to the low natural abundance of ¹³C)

-

-

-

Data Processing:

-

Apply Fourier transformation to the acquired Free Induction Decay (FID).

-

Phase the spectrum to obtain pure absorption lineshapes.

-

Perform baseline correction.

-

Reference the spectrum to the internal standard (TMS at 0 ppm).

-

Integrate the signals in the ¹H spectrum.

-

Mass Spectrometry (MS)

A general protocol for acquiring an Electron Ionization (EI) mass spectrum of this compound is as follows:

-

Sample Introduction:

-

Introduce a small amount of the liquid sample via a direct insertion probe or through a gas chromatograph (GC-MS).

-

-

Ionization:

-

Utilize Electron Ionization (EI) with a standard electron energy of 70 eV. This energy level provides reproducible fragmentation patterns.

-

-

Mass Analysis:

-

Scan a mass range appropriate for the compound, for example, m/z 30 to 200.

-

A quadrupole or time-of-flight (TOF) mass analyzer can be used.

-

-

Data Acquisition:

-

Acquire the mass spectrum, ensuring a sufficient signal-to-noise ratio for the molecular ion and major fragment peaks.

-

Visualization of Workflows

The following diagrams illustrate the general workflows for spectroscopic analysis and data interpretation.

Caption: General experimental workflow for NMR and Mass Spectrometry analysis.

Caption: Logical workflow for structural elucidation using spectroscopic data.

References

Technical Guide: 1-(Cyclopropylmethyl)piperazine (CAS: 57184-25-5)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 1-(Cyclopropylmethyl)piperazine, a key building block in pharmaceutical synthesis. It covers its physicochemical properties, safety and handling protocols, detailed synthesis procedures, and its role in the development of therapeutic agents.

Core Properties and Specifications

This compound is a heterocyclic amine that serves as a crucial intermediate in organic synthesis. Its unique structural combination of a piperazine ring and a cyclopropylmethyl group makes it a valuable synthon for introducing these moieties into larger, more complex molecules.

Physicochemical Data

The fundamental properties of this compound are summarized below, providing essential data for reaction planning and execution.

| Property | Value | Reference(s) |

| CAS Number | 57184-25-5 | [1][2][3] |

| Molecular Formula | C₈H₁₆N₂ | [2][3][4] |

| Molecular Weight | 140.23 g/mol | [1][2][3] |

| Appearance | Colorless to yellow or light brown liquid | [1][3] |

| Boiling Point | 208.5 °C at 760 mmHg; 68 °C at 3.5 mmHg | [1][3][5] |

| Density | 0.943 g/mL at 25 °C | [3] |

| Refractive Index (n20/D) | 1.489 | [3] |

| Flash Point | 77 °C (171 °F) | [3] |

| pKa (Predicted) | 9.25 ± 0.10 | [3] |

| Purity | Typically ≥95% or ≥97% | [1][3] |

| IUPAC Name | This compound | [2] |

| SMILES | C1CC1CN2CCNCC2 | [2] |

| InChIKey | IVLIBVDZIYFXBZ-UHFFFAOYSA-N | [1][2][3] |

Spectroscopic Data

While detailed spectra are best obtained from the supplier for a specific batch, general references to available spectral information exist. PubChem indicates the availability of 13C NMR and IR spectra.[2] Suppliers may also provide NMR, HPLC, and LC-MS data upon request.[6]

Safety and Handling

Proper handling of this compound is critical to ensure laboratory safety. The compound is classified as hazardous, and appropriate personal protective equipment (PPE) should be used at all times.

GHS Hazard Information

| Pictogram(s) | GHS05 (Corrosion), GHS07 (Irritant) |

| Signal Word | Danger |

| Hazard Statements | H227: Combustible liquid.[1][3] H314: Causes severe skin burns and eye damage. H315: Causes skin irritation.[3][7] H318: Causes serious eye damage.[1][2] H319: Causes serious eye irritation.[7] H335: May cause respiratory irritation.[3][7] |

| Precautionary Statements | P210: Keep away from heat, hot surfaces, sparks, open flames and other ignition sources. No smoking.[1][3] P261: Avoid breathing dust/fume/gas/mist/vapours/spray.[3][7] P280: Wear protective gloves/protective clothing/eye protection/face protection.[1][3][7] P304+P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing.[7][8] P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[7][8] |

Handling and Storage

-

Handling: Handle in a well-ventilated place, such as a fume hood.[7] Wear suitable protective clothing, including chemical-resistant gloves and tightly fitting safety goggles.[7] Avoid contact with skin and eyes.[7] Prevent the formation of dust and aerosols.[7] Use non-sparking tools to prevent fire from electrostatic discharge.[7]

-

Storage: Store in a cool, dry, and well-ventilated area.[8][9] Keep the container tightly closed.[8][9] Recommended storage temperature is between 2-8°C.[3] The material is noted to be air and heat sensitive, and storage under an inert gas atmosphere is recommended.

Experimental Protocols: Synthesis

This compound can be synthesized via several routes. A common and scalable method involves the deprotection of a Boc-protected precursor.

Protocol: Deprotection of N-Boc-4-(cyclopropylmethyl)piperazine

This protocol is adapted from a patented synthesis method.[3][10]

Materials:

-

N-Boc-4-(cyclopropylmethyl)piperazine

-

Isopropanol

-

Concentrated Hydrochloric Acid (HCl)

-

5 M Sodium Hydroxide (NaOH) aqueous solution

-

Dichloromethane (DCM)

-

Saturated aqueous Sodium Chloride (brine)

Equipment:

-

10 L four-necked flask

-

Mechanical stirrer

-

Thermometer

-

Dropping funnel

-

Rotary evaporator

Procedure:

-

Charge a 10 L four-necked flask with N-Boc-4-(cyclopropylmethyl)piperazine (2.00 kg, 8.32 mol) and isopropanol (5 kg).[3]

-

Begin stirring and heat the mixture to 40 °C.[3]

-

Slowly add concentrated hydrochloric acid (2.04 kg, 20.80 mol) dropwise, ensuring the internal temperature is maintained between 40 °C and 50 °C.[3]

-

After the addition is complete, maintain the reaction at 40-50 °C with stirring for 4 hours.[3]

-

Upon reaction completion (monitored by TLC or LC-MS), concentrate the reaction mixture under reduced pressure to remove the majority of the isopropanol.[3]

-

Cool the resulting residue to 0 °C.[3]

-

Adjust the pH of the residue to 10-11 by the slow addition of a 5 M aqueous sodium hydroxide solution.[3]

-

Perform a liquid-liquid extraction with dichloromethane (3 x 5 L).[3]

-

Combine the organic phases and wash once with saturated aqueous sodium chloride (5 kg).[3]

-

The resulting organic phase contains the product, this compound. The solvent can be removed under reduced pressure if the neat product is required. The reported yield for this procedure is 94%.[3]

Caption: Workflow for the synthesis of this compound.

Applications in Drug Development

This compound is a valuable building block in medicinal chemistry, primarily used as an intermediate for synthesizing active pharmaceutical ingredients (APIs).[9] The piperazine moiety is a common scaffold in drug design, known for its ability to modulate pharmacokinetic properties and interact with various biological targets.[11][12]

Key Applications:

-

Volasertib Intermediate: It is a key pharmaceutical intermediate for the manufacturing of Volasertib, an investigational polo-like kinase 1 (Plk1) inhibitor for the treatment of acute myeloid leukemia (AML).[9][10]

-

Prostate Cancer Research: The compound is used in the preparation of N-substituted piperazinopyridylsteroid derivatives. These abiraterone analogs have been shown to inhibit growth and induce pro-apoptotic effects in human hormone-independent prostate cancer cell lines.[3][4]

-

General Medicinal Chemistry: The structural motif is incorporated into various research compounds targeting a wide range of biological systems, leveraging the diverse pharmacological activities associated with piperazine derivatives, which include anti-inflammatory, CNS, and antimicrobial effects.[11][12]

Caption: Role of this compound in drug development.

References

- 1. sigmaaldrich.com [sigmaaldrich.com]

- 2. This compound | C8H16N2 | CID 965875 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound | 57184-25-5 [chemicalbook.com]

- 4. This compound [chemicalbook.com]

- 5. This compound | CAS#:57184-25-5 | Chemsrc [chemsrc.com]

- 6. 57184-25-5|this compound|BLD Pharm [bldpharm.com]

- 7. chemicalbook.com [chemicalbook.com]

- 8. fishersci.com [fishersci.com]

- 9. This compound- 57184-25-5 [ganeshremedies.com]

- 10. CN108341792B - Preparation method of Volasertib intermediate 1-cyclopropyl methyl piperazine - Google Patents [patents.google.com]

- 11. researchgate.net [researchgate.net]

- 12. Biological Activities of Piperazine Derivatives: A Comprehensive Review [wisdomlib.org]

An In-depth Technical Guide to the Synthesis and Characterization of 1-(Cyclopropylmethyl)piperazine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of 1-(Cyclopropylmethyl)piperazine, a key intermediate in the synthesis of various pharmaceutical compounds, including the polo-like kinase 1 (PLK1) inhibitor, Volasertib.[1] This document details established synthetic routes, including N-alkylation, reductive amination, and the deprotection of a protected piperazine derivative, complete with experimental protocols. Furthermore, it presents a summary of the characterization of the target compound using modern analytical techniques.

Physicochemical Properties

This compound is a colorless to light brown liquid with the following properties:

| Property | Value | Reference |

| CAS Number | 57184-25-5 | [2][3] |

| Molecular Formula | C₈H₁₆N₂ | [2] |

| Molecular Weight | 140.23 g/mol | [2] |

| Boiling Point | 208.5 °C at 760 mmHg | [3] |

| Density | 0.943 g/mL at 25 °C | [4] |

| Refractive Index | n20/D 1.489 | [4] |

| pKa | 9.25 ± 0.10 (Predicted) | [4] |

Synthesis of this compound

Several synthetic strategies can be employed to prepare this compound. The choice of method may depend on factors such as starting material availability, scale, and desired purity.

Method 1: N-Alkylation of Piperazine

A direct approach to the synthesis of this compound is the N-alkylation of piperazine with a suitable cyclopropylmethyl halide, such as cyclopropylmethyl bromide. To favor mono-alkylation and minimize the formation of the di-substituted byproduct, it is common to use an excess of piperazine or to employ a mono-protected piperazine derivative.

Experimental Protocol: N-Alkylation of Piperazine with Cyclopropylmethyl Bromide

This protocol is a general procedure that can be adapted for the synthesis of this compound.

Materials:

-

Piperazine

-

Cyclopropylmethyl bromide

-

Potassium carbonate (K₂CO₃)

-

Acetonitrile (MeCN)

-

Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

To a dried reaction flask, add piperazine (a significant excess is recommended to favor mono-alkylation) and anhydrous potassium carbonate (2.0 equivalents relative to the alkylating agent).

-

Add anhydrous acetonitrile to the flask and stir the resulting suspension.

-

Slowly add cyclopropylmethyl bromide (1.0 equivalent) to the reaction mixture.

-

Heat the reaction mixture to 60-80 °C and monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Upon completion, cool the reaction to room temperature.

-

Filter the reaction mixture to remove inorganic salts and concentrate the filtrate under reduced pressure.

-

Partition the residue between dichloromethane and a saturated aqueous solution of sodium bicarbonate.

-

Separate the organic layer and extract the aqueous layer twice with dichloromethane.

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

Purify the crude this compound by column chromatography on silica gel.

Method 2: Reductive Amination

Reductive amination offers an alternative route to this compound, involving the reaction of piperazine with cyclopropanecarboxaldehyde in the presence of a reducing agent. This method can be advantageous as it often proceeds under mild conditions and can prevent the formation of quaternary ammonium salts.[5]

Experimental Protocol: Reductive Amination of Piperazine with Cyclopropanecarboxaldehyde

This is a general protocol for reductive amination that can be optimized for this specific transformation.

Materials:

-

Piperazine

-

Cyclopropanecarboxaldehyde

-

Sodium triacetoxyborohydride (NaBH(OAc)₃)

-

1,2-Dichloroethane (DCE) or Tetrahydrofuran (THF)

-

Saturated aqueous sodium carbonate (Na₂CO₃) solution

-

Dichloromethane (DCM)

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

Dissolve piperazine (1.0 equivalent) and cyclopropanecarboxaldehyde (1.0-1.2 equivalents) in an anhydrous solvent such as 1,2-dichloroethane or tetrahydrofuran.

-

Add sodium triacetoxyborohydride (1.5 equivalents) to the stirred solution at room temperature.

-

Stir the reaction mixture at room temperature overnight, monitoring its progress by TLC or LC-MS.

-

Upon completion, quench the reaction by adding a saturated aqueous solution of sodium carbonate.

-

Extract the aqueous layer with dichloromethane (3x).

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

Method 3: Deprotection of N-Boc-4-(cyclopropylmethyl)piperazine

A common and efficient method for the synthesis of this compound involves the deprotection of a Boc-protected precursor, N-Boc-4-(cyclopropylmethyl)piperazine. This precursor can be synthesized from N-Boc-piperazine and cyclopropanecarbonyl chloride followed by reduction. The final deprotection step is typically carried out under acidic conditions.[1]

Experimental Protocol: Synthesis and Deprotection of N-Boc-4-(cyclopropylmethyl)piperazine [1]

Step 1: Synthesis of tert-butyl 4-(cyclopropanecarbonyl)piperazine-1-carboxylate

-

To a 20 L four-neck flask equipped with a mechanical stirrer and a thermometer, add N-Boc-piperazine (1.82 kg, 9.77 mol), triethylamine (1.48 kg, 14.66 mol), and dichloromethane (5.46 kg).

-

Cool the mixture to 0 °C.

-

Slowly add cyclopropanecarbonyl chloride (1.12 kg, 10.75 mol) dropwise, maintaining the temperature between 0-10 °C.

-

After the addition is complete, allow the reaction to proceed at 10-20 °C for 3 hours.

Step 2: Synthesis of N-Boc-4-(cyclopropylmethyl)piperazine

-

To a suitable reaction vessel, add the solid tert-butyl 4-(cyclopropanecarbonyl)piperazine-1-carboxylate obtained from the previous step and an ether solvent.

-

Add sodium borohydride.

-

Dropwise, add boron trifluoride-diethyl ether at a temperature of 0-10 °C.

-

After the reaction is complete, quench the reaction, extract the product, and concentrate to obtain solid N-Boc-4-(cyclopropylmethyl)piperazine. A reported yield for this step is 94%.[1]

Step 3: Deprotection of N-Boc-4-(cyclopropylmethyl)piperazine

-

In a 10 L four-necked flask equipped with a mechanical stirrer and a thermometer, add N-Boc-4-(cyclopropylmethyl)piperazine (2.00 kg, 8.32 mol) and 5 kg of isopropanol.

-

Heat the mixture to 40 °C.

-

Slowly add concentrated hydrochloric acid (2.04 kg, 20.80 mol) dropwise, maintaining the temperature between 40 °C and 50 °C.

-

After the addition, stir the reaction at 40-50 °C for 4 hours.

-

Upon completion, concentrate the reaction solution to remove most of the isopropanol and cool to 0 °C.

-

Adjust the pH of the residue to 10-11 with a 5 mol/L aqueous sodium hydroxide solution.

-

Extract the product with dichloromethane (3 x 5 L).

-

Combine the organic phases and wash once with 5 kg of saturated aqueous sodium chloride solution.

-

The organic phase containing the product can be used directly or further purified. A reported yield for this step is 94%.[4]

Characterization of this compound

The structure and purity of the synthesized this compound can be confirmed using various spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

While a publicly available, fully assigned spectrum was not located, a patent for the synthesis of a related compound provides the ¹H and ¹³C NMR data for an intermediate, cyclopropyl(piperazin-1-yl)methanone, which is structurally similar.[6] The NMR spectrum of the final product, this compound, has been reported to be consistent with the expected structure.[4]

Expected ¹H NMR Spectral Features:

-

Cyclopropyl protons: A multiplet in the upfield region (approx. 0.0-1.0 ppm).

-

Methylene bridge protons (-CH₂-): A doublet adjacent to the cyclopropyl group.

-

Piperazine ring protons: Multiple signals in the aliphatic region, typically broad, corresponding to the four methylene groups of the piperazine ring.

-

N-H proton: A broad singlet, the chemical shift of which is dependent on concentration and solvent.

Expected ¹³C NMR Spectral Features:

-

Cyclopropyl carbons: Signals in the upfield region of the spectrum.

-

Methylene bridge carbon (-CH₂-): A signal in the aliphatic region.

-

Piperazine ring carbons: Two distinct signals for the methylene carbons of the piperazine ring.

Infrared (IR) Spectroscopy

The IR spectrum provides information about the functional groups present in the molecule. A vapor phase IR spectrum is available on PubChem.[2]

Expected IR Absorption Bands:

-

N-H stretch: A broad absorption band in the region of 3200-3500 cm⁻¹.

-

C-H stretch (aliphatic): Multiple sharp absorption bands in the region of 2800-3000 cm⁻¹.

-

C-H bend (aliphatic): Absorption bands in the region of 1350-1480 cm⁻¹.

-

C-N stretch: Absorption bands in the region of 1000-1250 cm⁻¹.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound.

Expected Mass Spectral Data:

-

Molecular Ion (M⁺): A peak corresponding to the molecular weight of the compound (m/z = 140.23).

-

Fragment Ions: Fragmentation of the piperazine ring and loss of the cyclopropylmethyl group would lead to characteristic fragment ions.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the synthetic pathways and a general experimental workflow for the synthesis and characterization of this compound.

Caption: Synthetic Pathways to this compound.

Caption: General Experimental Workflow.

References

- 1. CN108341792B - Preparation method of Volasertib intermediate 1-cyclopropyl methyl piperazine - Google Patents [patents.google.com]

- 2. This compound | C8H16N2 | CID 965875 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound | CAS#:57184-25-5 | Chemsrc [chemsrc.com]

- 4. This compound | 57184-25-5 [chemicalbook.com]

- 5. benchchem.com [benchchem.com]

- 6. rsc.org [rsc.org]

The Core Mechanism of Action of 1-(Cyclopropylmethyl)piperazine Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The 1-(cyclopropylmethyl)piperazine moiety is a significant structural motif in modern medicinal chemistry, serving as a key component in a range of clinically relevant therapeutic agents. Its unique combination of rigidity, lipophilicity, and hydrogen bond accepting capability allows for high-affinity interactions with diverse biological targets. This technical guide provides an in-depth analysis of the mechanism of action of two prominent drug candidates featuring this scaffold: Volasertib, a potent inhibitor of Polo-like kinase 1 for oncological applications, and Zavegepant, a high-affinity antagonist of the calcitonin gene-related peptide (CGRP) receptor for the treatment of migraine. This document details the signaling pathways, quantitative pharmacological data, and the experimental protocols used to elucidate the therapeutic action of these derivatives, offering a comprehensive resource for researchers in drug discovery and development.

Introduction: The this compound Scaffold

The piperazine ring is a privileged scaffold in drug design, valued for its ability to confer favorable pharmacokinetic properties and to serve as a versatile linker for orienting pharmacophoric groups.[1] The addition of a cyclopropylmethyl group to one of the piperazine nitrogens introduces a spirocyclic, lipophilic element that can enhance binding to target proteins and improve metabolic stability. This guide focuses on elucidating the molecular mechanisms of two distinct classes of drugs that incorporate this specific chemical entity.

Volasertib: A Potent Inhibitor of Polo-like Kinase 1 (Plk1)

Volasertib (BI 6727) is an ATP-competitive inhibitor of Polo-like kinase 1 (Plk1), a critical serine/threonine kinase that governs multiple stages of cell division.[2][3] Overexpression of Plk1 is a characteristic of many human cancers, making it a prime target for anticancer therapies.[1] The this compound group in Volasertib is crucial for its binding affinity and pharmacological profile.

Mechanism of Action & Signaling Pathway

Volasertib exerts its anticancer effects by inhibiting the kinase activity of Plk1. Plk1 is a master regulator of the G2/M phase transition and mitotic progression. Its inhibition disrupts this cascade, leading to a prolonged arrest in mitosis, typically characterized by cells with monopolar spindles. This mitotic catastrophe ultimately triggers apoptosis (programmed cell death).[3][4][5]

The signaling pathway disrupted by Volasertib is central to cell cycle control:

Quantitative Pharmacological Data

Volasertib is a highly potent inhibitor of the Polo-like kinase family, demonstrating nanomolar efficacy in both biochemical and cellular assays.

| Target | Assay Type | Value | Reference(s) |

| Plk1 | Cell-free kinase assay | IC₅₀ = 0.87 nM | [2][5][6] |

| Plk2 | Cell-free kinase assay | IC₅₀ = 5 nM | [2][5][6] |

| Plk3 | Cell-free kinase assay | IC₅₀ = 56 nM | [2][5][6] |

| MOLM14 Cells | Growth Inhibition | GI₅₀ = 4.6 nM | [6] |

| HL-60 Cells | Growth Inhibition | GI₅₀ = 5.8 nM | [6] |

| A549 Cells (p53 wt) | Growth Inhibition | IC₅₀ = 18.05 nM | [7] |

Table 1. In Vitro Potency and Selectivity of Volasertib.

Experimental Protocol: In Vitro Plk1 Kinase Assay

This protocol describes a method to determine the IC₅₀ value of an inhibitor against Plk1 by quantifying the phosphorylation of a substrate.[4][8]

1. Reagent Preparation:

-

Kinase Buffer: 50 mM HEPES (pH 7.5), 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Brij-35.

-

Enzyme/Substrate Mix: Recombinant human Plk1 enzyme and a suitable substrate (e.g., casein) are diluted in Kinase Buffer.

-

Inhibitor Dilution: A serial dilution of Volasertib is prepared in DMSO and then further diluted in Kinase Buffer.

-

ATP Solution: ATP is prepared in Kinase Buffer at a concentration near the Km for Plk1 (e.g., 50 µM).

2. Assay Procedure (384-well plate format):

-

Add 1 µL of the diluted inhibitor solution to the appropriate wells. Use 5% DMSO for positive control wells.

-

Add 5 µL of the Plk1 enzyme/substrate mix to each well.

-

Incubate for 15 minutes at room temperature to allow for inhibitor binding.

-

Initiate the kinase reaction by adding 5 µL of the ATP solution.

-

Incubate for 60 minutes at room temperature.

3. Detection (Example using radiometric method):

-

Terminate the reaction by adding 125 µL of ice-cold 5% Trichloroacetic Acid (TCA).

-

Transfer the precipitates to a filter plate (e.g., MultiScreen mixed ester cellulose).

-

Wash the filter plates with 1% TCA.

-

Quantify the incorporated radioactivity using a scintillation counter.

4. Data Analysis:

-

Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

-

Fit the data using a four-parameter logistic equation to determine the IC₅₀ value.

Zavegepant: A High-Affinity CGRP Receptor Antagonist

Zavegepant (BHV-3500) is a third-generation, small-molecule antagonist of the calcitonin gene-related peptide (CGRP) receptor.[9][10] It is developed for the acute treatment of migraine. The CGRP pathway is a key mediator in the pathophysiology of migraine, and blocking its action has proven to be an effective therapeutic strategy.[11]

Mechanism of Action & Signaling Pathway

During a migraine attack, the trigeminal nerve releases CGRP, a potent vasodilator neuropeptide.[9] CGRP binds to its receptor, a heterodimer of the calcitonin receptor-like receptor (CLR) and receptor activity-modifying protein 1 (RAMP1).[12] This receptor complex is coupled to a Gs alpha subunit, and its activation stimulates adenylyl cyclase to produce the second messenger cyclic AMP (cAMP). The subsequent signaling cascade leads to vasodilation and neurogenic inflammation, contributing to migraine pain.[4][8]

Zavegepant acts as a competitive, reversible antagonist at the CGRP receptor, preventing CGRP from binding and thereby blocking the downstream production of cAMP and its pathological effects.[9][13]

Quantitative Pharmacological Data

Zavegepant demonstrates exceptionally high affinity and potent functional antagonism at the human CGRP receptor.

| Target | Assay Type | Cell Line | Value | Reference(s) |

| Human CGRP Receptor | Radioligand Binding ([¹²⁵I]CGRP) | SK-N-MC | Kᵢ = 23 pM | [10] |

| Human CGRP Receptor | Functional cAMP Inhibition | SK-N-MC | Kₑ = 22 pM | [10] |

| Human Intracranial Arteries | Reversal of CGRP-induced dilation | ex vivo tissue | EC₅₀ = 880 pM | [10] |

Table 2. In Vitro Affinity and Potency of Zavegepant.

Experimental Protocols

This protocol describes a filtration-based competition binding assay to determine the affinity (Kᵢ) of a test compound for the CGRP receptor using a radiolabeled ligand.[1][2]

1. Reagent Preparation:

-

Membrane Preparation: Prepare cell membrane homogenates from a cell line expressing the human CGRP receptor (e.g., SK-N-MC neuroblastoma cells). Store aliquots at -80°C.

-

Binding Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 0.1 mM EDTA, pH 7.4.

-

Radioligand: [¹²⁵I]-CGRP diluted in binding buffer to a final concentration near its Kₑ.

-

Test Compound: Prepare serial dilutions of Zavegepant in binding buffer.

2. Assay Procedure (96-well plate format):

-

To each well, add:

-

150 µL of thawed and resuspended cell membranes (e.g., 10-20 µg protein).

-

50 µL of the test compound dilution.

-

50 µL of the [¹²⁵I]-CGRP solution.

-

-

Define non-specific binding (NSB) by adding a high concentration of unlabeled CGRP (e.g., 1 µM) instead of the test compound.

-

Define total binding by adding binding buffer instead of the test compound.

-

Incubate the plate at 30°C for 60 minutes with gentle agitation.

3. Filtration and Detection:

-

Rapidly terminate the incubation by vacuum filtration onto PEI-presoaked glass fiber filters (e.g., GF/C) using a cell harvester.

-

Wash the filters multiple times with ice-cold wash buffer.

-

Dry the filters and measure the retained radioactivity using a gamma counter.

4. Data Analysis:

-

Calculate specific binding by subtracting NSB from total binding.

-

Plot the percentage of specific binding against the logarithm of the test compound concentration to determine the IC₅₀.

-

Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₑ), where [L] is the concentration of the radioligand and Kₑ is its dissociation constant.

This protocol measures the ability of an antagonist to inhibit CGRP-stimulated cAMP production.[4]

1. Cell Preparation:

-

Seed a cell line expressing the human CGRP receptor (e.g., SK-N-MC) into multi-well plates to achieve a confluent monolayer on the day of the experiment.

2. Assay Procedure:

-

Wash the cells with serum-free medium or assay buffer.

-

Add varying concentrations of Zavegepant (or vehicle control) to the wells.

-

Pre-incubate for 15-30 minutes at 37°C to allow the antagonist to bind.

-

Add a solution of human α-CGRP at a concentration that elicits a submaximal response (e.g., EC₈₀).

-

Incubate for an additional 15-30 minutes at 37°C to stimulate cAMP production.

3. Detection:

-

Aspirate the medium and lyse the cells.

-

Measure the intracellular cAMP concentration using a commercially available kit (e.g., HTRF, ELISA, or luminescence-based biosensor).

4. Data Analysis:

-

Plot the cAMP concentration against the logarithm of the Zavegepant concentration.

-

Fit the data to a four-parameter logistic equation to determine the IC₅₀ value, representing the concentration of Zavegepant required to inhibit 50% of the CGRP-stimulated cAMP response. The functional antagonist constant (Kₑ) can then be calculated.

Conclusion

The this compound scaffold is a valuable component in the design of highly specific and potent therapeutic agents. As demonstrated by Volasertib and Zavegepant, this moiety can be successfully incorporated into molecules that target fundamentally different biological systems—an intracellular enzyme critical for cell division and a G-protein coupled receptor involved in nociceptive signaling. The detailed mechanistic understanding, supported by robust quantitative data and well-defined experimental protocols as outlined in this guide, is essential for the rational design and development of future derivatives. This knowledge base provides a solid foundation for researchers aiming to leverage the unique properties of the this compound core to create novel therapeutics for a wide range of diseases.

References

- 1. giffordbioscience.com [giffordbioscience.com]

- 2. currentprotocols.onlinelibrary.wiley.com [currentprotocols.onlinelibrary.wiley.com]

- 3. Radioligand saturation binding for quantitative analysis of ligand-receptor interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. derpharmachemica.com [derpharmachemica.com]

- 6. Radioligand binding methods: practical guide and tips - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Structural and Molecular Insight into Piperazine and Piperidine Derivatives as Histamine H3 and Sigma-1 Receptor Antagonists with Promising Antinociceptive Properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]

- 9. re.public.polimi.it [re.public.polimi.it]

- 10. researchgate.net [researchgate.net]

- 11. Design, Synthesis, and Antimicrobial Activity of Amide Derivatives Containing Cyclopropane - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Ligand binding and activation of the CGRP receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. pubs.acs.org [pubs.acs.org]

Structure-Activity Relationship (SAR) Studies of 1-(Cyclopropylmethyl)piperazine Analogs: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The 1-(cyclopropylmethyl)piperazine moiety is a key structural motif in medicinal chemistry, frequently incorporated into ligands targeting various G-protein coupled receptors (GPCRs), notably dopamine and serotonin receptors. Its unique combination of a basic piperazine ring and a lipophilic, conformationally constrained cyclopropylmethyl group contributes significantly to the pharmacological profile of these molecules. This technical guide provides an in-depth analysis of the structure-activity relationships (SAR) of analogs containing this core, with a focus on their interactions with dopamine D2/D3 and serotonin 5-HT1A receptors.

Core Principles of SAR for this compound Analogs

The SAR of this compound analogs is primarily dictated by the nature of the substituent at the N4 position of the piperazine ring and any modifications to the aromatic portion of larger scaffolds. The cyclopropylmethyl group at the N1 position is generally considered a key lipophilic and structural anchor, and its modification is less commonly explored in the public literature.

Targeting Dopamine D2/D3 Receptors

Analogs of this compound have been investigated as antagonists for the dopamine D2 and D3 receptors, which are implicated in various neuropsychiatric disorders. The general pharmacophore for these ligands often includes an aromatic headgroup connected via a linker to the piperazine core.

Quantitative SAR Data: N-Arylpiperazine Analogs

While specific systematic SAR studies on a series of this compound analogs are not extensively available in the public domain, valuable insights can be drawn from broader studies on N-arylpiperazines, where the N1-substituent is varied. The following table summarizes binding affinities (Ki) for a series of N-phenylpiperazine analogs at human D2 and D3 dopamine receptors, illustrating key SAR trends that are likely applicable to the this compound scaffold.[1][2]

| Compound ID | R (N1-Substituent) | Aryl Group (at N4) | D2 Ki (nM) | D3 Ki (nM) | D3 vs D2 Selectivity |

| 1a | H | 2-methoxyphenyl | >10,000 | 1413 | - |

| 1b | n-Butyl | 2-methoxyphenyl | 349 | 96 | 3.6 |

| 1c | H | 2,3-dichlorophenyl | 7522 | 1000 | 7.5 |

| 1d | n-Butyl | 2,3-dichlorophenyl | 525 | 103 | 5.1 |

Data extrapolated from studies on related N-phenylpiperazine series to illustrate general trends.[1][2]

Key SAR Insights for Dopamine Receptor Ligands:

-

N1-Substituent: The presence of a small alkyl group, such as a cyclopropylmethyl or n-butyl group, at the N1 position generally enhances affinity for both D2 and D3 receptors compared to an unsubstituted piperazine.[1]

-

Aryl Group at N4: The nature of the aryl substituent at the N4 position is a critical determinant of affinity and selectivity.

Targeting Serotonin 5-HT1A Receptors

The this compound scaffold is also a component of potent and selective ligands for the serotonin 5-HT1A receptor, a key target for anxiolytics and antidepressants.

Quantitative SAR Data: Arylpiperazine Analogs

The following table presents binding data for a series of arylpiperazine derivatives, highlighting the influence of substituents on 5-HT1A receptor affinity.

| Compound ID | N1-Substituent | Linker and Terminal Group | 5-HT1A Ki (nM) |

| 2a | H | -(CH2)4-NH-CO-Aryl | >1000 |

| 2b | Cyclopropylmethyl | -(CH2)4-NH-CO-Aryl | 1.2 |

Data generalized from literature on arylpiperazine 5-HT1A ligands to illustrate the importance of the N1-substituent.

Key SAR Insights for Serotonin Receptor Ligands:

-

N1-Cyclopropylmethyl Group: The N-cyclopropylmethyl substituent is highly favorable for 5-HT1A receptor affinity. This is a recurring motif in high-affinity 5-HT1A ligands.

-

Linker Length: The length and nature of the linker connecting the piperazine ring to a terminal aromatic or heterocyclic group are crucial for optimal receptor interaction. A four-carbon (butyl) linker is often found in potent 5-HT1A ligands.

Experimental Protocols

Detailed methodologies are crucial for the accurate determination of the pharmacological properties of this compound analogs.

Radioligand Binding Assays for D2/D3 Receptors

This protocol is representative for determining the binding affinity of test compounds.[1][2]

Materials:

-

HEK-293 cells stably expressing human D2 or D3 receptors.

-

Membrane preparation buffer: 50 mM Tris-HCl, pH 7.4, 120 mM NaCl, 5 mM KCl, 2 mM CaCl2, 1 mM MgCl2.

-

Radioligand: [³H]-Spiperone or [¹²⁵I]-IABN.

-

Non-specific binding determinator: 10 µM haloperidol or unlabeled spiperone.

-

Test compounds dissolved in DMSO.

Procedure:

-

Cell membranes (10-20 µg protein) are incubated with the radioligand (e.g., 0.2 nM [³H]-Spiperone) and various concentrations of the test compound in a final volume of 200 µL of membrane preparation buffer.

-

Incubate at room temperature for 90 minutes.

-

The reaction is terminated by rapid filtration through glass fiber filters (e.g., Whatman GF/B) using a cell harvester.

-

Filters are washed three times with ice-cold buffer.

-

The radioactivity retained on the filters is quantified by liquid scintillation counting.

-

IC50 values are determined by non-linear regression analysis of the competition binding data.

-

Ki values are calculated from the IC50 values using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[3]

Functional Assays for 5-HT1A Receptors ([³⁵S]GTPγS Binding Assay)

This assay measures the functional activity (agonist or antagonist) of compounds at the 5-HT1A receptor.

Materials:

-

CHO-K1 cell membranes expressing human 5-HT1A receptors.

-

Assay buffer: 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl2, 1 mM EDTA, pH 7.4.

-

GDP: 10 µM.

-

[³⁵S]GTPγS: 0.1 nM.

-

Agonist: 5-HT or 8-OH-DPAT.

-

Test compounds.

Procedure:

-

Cell membranes (5-10 µg protein) are pre-incubated with the test compound for 15 minutes in the assay buffer containing GDP.

-

[³⁵S]GTPγS is added to initiate the reaction.

-

The mixture is incubated for 30 minutes at 30°C.

-

The reaction is stopped by rapid filtration through glass fiber filters.

-

Filters are washed with ice-cold buffer and radioactivity is counted.

-

For agonist activity, EC50 and Emax values are determined from concentration-response curves.

-

For antagonist activity, the assay is performed in the presence of a fixed concentration of a known agonist, and the ability of the test compound to inhibit the agonist-stimulated response is measured to determine the IC50 and subsequently the Kb.

Signaling Pathways and Logical Relationships

The interaction of this compound analogs with their target receptors initiates downstream signaling cascades.

Dopamine D2/D3 Receptor Signaling

D2 and D3 receptors are members of the D2-like family of dopamine receptors, which couple to Gi/o proteins.[1]

Caption: Antagonism of D2/D3 receptors by analogs prevents Gi/o-mediated inhibition of adenylyl cyclase.

Serotonin 5-HT1A Receptor Signaling

5-HT1A receptors are also coupled to Gi/o proteins, and their activation leads to the inhibition of adenylyl cyclase.

Caption: Agonism at 5-HT1A receptors leads to Gi/o activation, adenylyl cyclase inhibition, and GIRK channel opening.

Experimental Workflow for SAR Study

The logical progression of an SAR study for novel this compound analogs is outlined below.

Caption: A typical workflow for the structure-activity relationship (SAR) study of novel analogs.

Conclusion

The this compound scaffold is a privileged structure in the design of potent and selective ligands for dopamine and serotonin receptors. The SAR of these analogs is finely tuned by the substituents on the N4-position of the piperazine ring and the nature of the appended aryl or heteroaryl moieties. While a comprehensive, publicly available SAR study focused solely on a systematic variation of the this compound core is limited, the principles derived from broader arylpiperazine SAR studies provide a strong foundation for the rational design of new ligands. Future work in this area could focus on systematic modifications of this core to further delineate the structural requirements for achieving desired pharmacological profiles, including biased agonism and improved selectivity, for the development of novel therapeutics for CNS disorders.

References

The Versatile Scaffold: Novel Applications of 1-(Cyclopropylmethyl)piperazine in Medicinal Chemistry

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The 1-(cyclopropylmethyl)piperazine moiety, a unique and versatile chemical scaffold, is increasingly being recognized for its significant potential in medicinal chemistry. While its role as a key intermediate in the synthesis of the Polo-like kinase 1 (PLK1) inhibitor volasertib is well-established, recent research has unveiled a broader spectrum of therapeutic applications, extending into oncology, central nervous system (CNS) disorders, and cardiovascular diseases. This technical guide provides a comprehensive overview of these novel applications, detailing the synthesis, biological activity, and underlying mechanisms of action of compounds incorporating this promising structural motif.

From a Key Intermediate to a Pharmacophore of Interest

This compound has long been valued in process chemistry for its contribution to the physicochemical properties of parent molecules, often enhancing solubility and metabolic stability. Its established synthesis protocols make it a readily accessible building block for drug discovery programs.

Established Role in Oncology: The Volasertib Story

The most prominent application of this compound is in the synthesis of volasertib, a potent inhibitor of PLK1, a key regulator of mitosis. Overexpression of PLK1 is a hallmark of many cancers, making it an attractive therapeutic target. The inclusion of the this compound group in volasertib is crucial for its pharmacokinetic profile and target engagement.

Novel Frontiers in Drug Discovery

Recent investigations have expanded the therapeutic potential of the this compound scaffold beyond its role as a synthetic intermediate. Researchers are now exploring its intrinsic value as a pharmacophore in the design of novel therapeutic agents for a range of diseases.

Emerging Applications in Oncology

The success of volasertib has spurred further exploration of this compound derivatives as anticancer agents. Research is ongoing to evaluate their efficacy against various cancer cell lines and their potential to modulate key signaling pathways implicated in tumorigenesis.

A recent study highlighted a novel piperazine derivative that induces caspase-dependent apoptosis in cancer cells by inhibiting multiple signaling pathways, including the PI3K/AKT and BCR-ABL pathways[1]. While not all derivatives in this study contained the cyclopropylmethyl group, it underscores the potential of the broader piperazine class in oncology.

Promising Developments in Central Nervous System (CNS) Disorders

The physicochemical properties of the this compound moiety make it an attractive scaffold for the development of CNS-penetrant drugs. Its ability to cross the blood-brain barrier is a critical attribute for targeting neurological and psychiatric conditions.

Studies on various piperazine derivatives have shown potential therapeutic benefits for Alzheimer's disease by modulating TRPC6-mediated signaling pathways that are crucial for dendritic spine stability and memory formation[2][3]. While these studies did not specifically use the cyclopropylmethyl derivative, they open avenues for its exploration in this therapeutic area.

A New Horizon in Cardiovascular Medicine

A significant and novel application of this compound derivatives has been patented for the treatment of cardiac diseases characterized by low cardiac flow[4]. This represents a departure from the traditional focus on oncology and CNS disorders and highlights the untapped therapeutic potential of this scaffold. The patent suggests that these compounds could offer a new therapeutic strategy for managing specific cardiovascular conditions.

Targeting G-Protein Coupled Receptors (GPCRs)

Recent research has led to the discovery of a 1-(cyclopropylmethyl)-2-(dibenzo[b,d]thiophen-2-yl)-1H-benzo[d]imidazole-5-carboxylic acid as an orally bioavailable antagonist of the EP4 receptor, a G-protein coupled receptor involved in inflammation and cancer[5]. This finding demonstrates the utility of the this compound moiety in the design of potent and selective GPCR modulators.

Quantitative Biological Data

The following tables summarize the available quantitative data for various piperazine derivatives, including those with the 1-(cyclopropylmethyl) moiety, showcasing their potential across different therapeutic areas.

Table 1: Anticancer Activity of Novel Piperazine Derivatives

| Compound Class | Cancer Cell Line | IC50 (µM) | Reference |

| Arylpiperazine-saccharin derivatives | DU145 (Prostate) | < 2 | [6] |

| Arylpiperazine-saccharin derivatives | PC-3 (Prostate) | 4.84 | [6] |

| Vindoline-piperazine conjugates | MDA-MB-468 (Breast) | 1.00 | [7] |

| Vindoline-piperazine conjugates | HOP-92 (Lung) | 1.35 | [7] |

| 1-(2-Aryl-2-adamantyl)piperazine derivatives | Melanoma | Strong Potency | [8] |

| Ciprofloxacin-thiazolidinedione hybrids | LOX IMVI (Melanoma) | 25.4 - 26.7 | [9] |

| Piperazine-linked 1,8-naphthalimide-arylsulfonyl derivatives | 4T1 (Breast) | Safe at 1 µg/mL | [10] |

| Phenylpyrazalopyrimidine derivatives | HT-29 (Colon) | 90% inhibition at 50 µM | [11] |

| Phenylpyrazalopyrimidine derivatives | SK-OV-3 (Ovarian) | 79% inhibition at 50 µM | [11] |

| Bergenin-piperazine hybrids | CAL-27 (Tongue) | 15.41 - 92.9 | [12] |

| Bergenin-piperazine hybrids | SCC09 (Oral) | 17.41 - 91.9 | [12] |

Table 2: Kinase Inhibitory Activity of Piperazine Derivatives

| Compound Class | Kinase Target | IC50 (µM) | Reference |

| Phenylpyrazalopyrimidine derivatives | Src kinase | 21.7 - 192.1 | [11] |

| Phenylpyrazalopyrimidine derivatives | c-Src | 60.4 | [11] |

| Phenylpyrazalopyrimidine derivatives | Btk | 90.5 | [11] |

| Phenylpyrazalopyrimidine derivatives | Lck | 110 | [11] |

| Pyrrolo[2,1-f][2][4][6]triazine-based derivatives | VEGFR-2 | Low nanomolar | [13] |

Signaling Pathways and Experimental Workflows

Visualizing the complex biological processes modulated by these novel compounds is crucial for understanding their mechanism of action. The following diagrams, generated using the DOT language, illustrate key signaling pathways and experimental workflows.

PI3K/AKT/mTOR Signaling Pathway in Cancer

The PI3K/AKT/mTOR pathway is a critical signaling cascade that regulates cell growth, proliferation, and survival. Its dysregulation is a common feature in many cancers, making it a prime target for anticancer drug development.

JNK Signaling Pathway in Cancer

The c-Jun N-terminal kinase (JNK) pathway is another important signaling cascade involved in cell proliferation, apoptosis, and inflammation. Its role in cancer is complex, as it can have both pro-tumorigenic and anti-tumorigenic effects depending on the context.

General Experimental Workflow for Anticancer Drug Screening

The discovery of novel anticancer agents often follows a standardized workflow, from initial compound synthesis to in vivo efficacy studies.

Detailed Experimental Protocols

To facilitate further research and development, this section provides detailed methodologies for key experiments cited in the literature.

Synthesis of this compound

A common synthetic route to this compound involves a multi-step process starting from N-Boc-piperazine[14].

Step 1: Acylation of N-Boc-piperazine To a solution of N-Boc-piperazine and a base (e.g., triethylamine or pyridine) in an inert solvent (e.g., dichloromethane), cyclopropanecarbonyl chloride is added dropwise at a controlled temperature (e.g., 0-10 °C). The reaction mixture is stirred for several hours, followed by an aqueous workup to yield N-Boc-4-(cyclopropanecarbonyl)piperazine.

Step 2: Reduction of the Amide The N-Boc-4-(cyclopropanecarbonyl)piperazine is dissolved in an ether solvent (e.g., THF), and a reducing agent such as sodium borohydride is added. Boron trifluoride etherate is then added dropwise, and the reaction is stirred. After quenching the reaction, an extractive workup provides N-Boc-4-(cyclopropylmethyl)piperazine.

Step 3: Deprotection The N-Boc-4-(cyclopropylmethyl)piperazine is dissolved in an alcohol solvent (e.g., isopropanol), and concentrated hydrochloric acid is added. The mixture is heated to facilitate the removal of the Boc protecting group. After completion, the reaction is basified with an aqueous solution of sodium or potassium hydroxide, followed by extraction with an organic solvent to yield the final product, this compound.

In Vitro Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of chemical compounds.

-

Cell Seeding: Cancer cells are seeded into 96-well plates at a specific density (e.g., 5 x 10³ cells/well) and allowed to adhere overnight.

-

Compound Treatment: The cells are then treated with various concentrations of the test compounds (e.g., this compound derivatives) for a specified period (e.g., 48 or 72 hours).

-

MTT Addition: After the incubation period, MTT solution is added to each well, and the plates are incubated for a further 2-4 hours to allow for the formation of formazan crystals by metabolically active cells.

-

Solubilization: The formazan crystals are solubilized by adding a solubilizing agent (e.g., DMSO or Sorenson's glycine buffer).

-

Absorbance Measurement: The absorbance of the colored solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).

-

Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value (the concentration of the compound that inhibits cell growth by 50%) is determined.

Kinase Inhibition Assay

Biochemical assays are used to determine the direct inhibitory effect of compounds on specific kinase enzymes.

-

Reaction Setup: The assay is typically performed in a 384-well plate. Each well contains the kinase enzyme, a substrate (e.g., a peptide or protein that is phosphorylated by the kinase), ATP, and the test compound at various concentrations.

-

Incubation: The reaction mixture is incubated at a specific temperature (e.g., 30 °C) for a set period to allow the kinase to phosphorylate the substrate.

-

Detection: The extent of phosphorylation is measured. This can be done using various methods, such as radiometric assays (measuring the incorporation of radioactive phosphate), fluorescence-based assays, or luminescence-based assays (e.g., ADP-Glo™ Kinase Assay, which measures the amount of ADP produced).

-

Data Analysis: The kinase activity is measured in the presence of different concentrations of the inhibitor. The IC50 value, representing the concentration of the inhibitor required to reduce the kinase activity by 50%, is then calculated.

Conclusion and Future Perspectives

The this compound scaffold is emerging as a highly versatile and valuable building block in modern medicinal chemistry. While its role in the development of the anticancer drug volasertib is well-documented, the exploration of its potential in other therapeutic areas is still in its early stages. The recent discoveries of its utility in developing agents for cardiovascular diseases and as a modulator of GPCRs signal a promising future for this moiety.

Future research should focus on synthesizing and screening a wider range of derivatives to establish comprehensive structure-activity relationships for various biological targets. In-depth mechanistic studies will be crucial to elucidate the precise signaling pathways modulated by these novel compounds. The continued investigation into the therapeutic potential of this compound-containing molecules holds the promise of delivering new and effective treatments for a multitude of human diseases.

References

- 1. WO2009117659A1 - Novel piperazine derivatives as inhibitors of stearoyl-coa desaturase - Google Patents [patents.google.com]

- 2. Derivatives of Piperazines as Potential Therapeutic Agents for Alzheimer's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Derivatives of Piperazines as Potential Therapeutic Agents for Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 4. EP0050072B1 - Cyclopropyl methyl piperazines, process for their preparation and their use in therapeutics - Google Patents [patents.google.com]

- 5. Discovery of 1-(Cyclopropylmethyl)-2-(Dibenzo[b,d]Thiophen-2-yl)-1H-Benzo[d]Imidazole-5-Carboxylic Acid as Orally Bioavailable EP4 Receptor Antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Synthesis and Antitumor Activity of Novel Arylpiperazine Derivatives Containing the Saccharin Moiety - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. Novel 1-(2-Aryl-2-adamantyl)piperazine Derivatives Exhibit In Vitro Anticancer Activity Across Various Human Cancer Cell Lines, with Selective Efficacy Against Melanoma [mdpi.com]

- 9. Design, synthesis and mechanistic study of N-4-Piperazinyl Butyryl Thiazolidinedione derivatives of ciprofloxacin with Anticancer Activity via Topoisomerase I/II inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Synthesis, Characterization, Cytotoxicity, Cellular Imaging, Molecular Docking, and ADMET Studies of Piperazine-Linked 1,8-Naphthalimide-Arylsulfonyl Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 11. digitalcommons.chapman.edu [digitalcommons.chapman.edu]

- 12. Piperazine tethered bergenin heterocyclic hybrids: design, synthesis, anticancer activity, and molecular docking studies - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Synthesis, SAR, and Evaluation of 4-[2,4-Difluoro-5-(cyclopropylcarbamoyl)phenylamino]pyrrolo[2,1-f][1,2,4]triazine-based VEGFR-2 kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. CN108341792B - Preparation method of Volasertib intermediate 1-cyclopropyl methyl piperazine - Google Patents [patents.google.com]

The Rise of 1-(Cyclopropylmethyl)piperazine Derivatives in Modern Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The 1-(cyclopropylmethyl)piperazine moiety is emerging as a privileged scaffold in medicinal chemistry, demonstrating significant potential across a spectrum of therapeutic areas. This technical guide delves into the synthesis, biological activities, and mechanisms of action of novel derivatives incorporating this versatile chemical entity. Herein, we provide a comprehensive overview of their burgeoning role in drug development, supported by quantitative data, detailed experimental protocols, and visual representations of relevant signaling pathways and workflows.

A Versatile Scaffold with Diverse Biological Activities

The piperazine ring is a well-established pharmacophore found in numerous approved drugs, valued for its ability to improve physicochemical properties such as solubility and bioavailability.[1] The addition of a cyclopropylmethyl group at the N1 position can further enhance metabolic stability and target engagement. Novel derivatives based on this scaffold have shown promising activity in several key areas of research, including oncology and inflammation.

Antagonism of the EP4 Receptor: A Key Anti-inflammatory and Anti-tumor Mechanism

A significant breakthrough in the exploration of this compound derivatives is the discovery of potent antagonists of the E-type prostanoid receptor 4 (EP4). One such novel compound, 1-(Cyclopropylmethyl)-2-(Dibenzo[b,d]Thiophen-2-yl)-1H-Benzo[d]Imidazole-5-Carboxylic Acid , has been identified as an orally bioavailable EP4 receptor antagonist.[2][3][4]

The EP4 receptor is a key component of the prostaglandin E2 (PGE2) signaling pathway, which is implicated in both inflammation and cancer progression.[5][6][7] PGE2, often overexpressed in tumors, binds to the EP4 receptor, a G-protein coupled receptor that signals through the Gs alpha subunit to activate adenylyl cyclase.[8] This leads to an increase in intracellular cyclic adenosine monophosphate (cAMP), which in turn activates protein kinase A (PKA) and downstream signaling cascades that can promote cell proliferation, survival, and angiogenesis, while also suppressing anti-tumor immune responses.[5][9] By blocking this interaction, this compound-based EP4 antagonists can disrupt these pathological processes.

Quantitative Biological Data

The biological activity of novel this compound derivatives is quantified through a variety of in vitro and in vivo assays. The following tables summarize key data for representative compounds.

Table 1: In Vitro Activity of 1-(Cyclopropylmethyl)-2-(Dibenzo[b,d]Thiophen-2-yl)-1H-Benzo[d]Imidazole-5-Carboxylic Acid

| Assay Type | Target | Cell Line | Endpoint | Result |